1-[(5-Bromofuran-2-yl)methyl]azetidin-3-amine is a chemical compound that belongs to the class of azetidines, which are four-membered saturated heterocycles containing nitrogen. The presence of a bromofuran substituent suggests potential biological activity, particularly in medicinal chemistry. This compound may serve as a scaffold for the development of novel pharmaceuticals, particularly as inhibitors or modulators in various biological pathways.
This compound can be classified under heterocyclic amines, specifically azetidines. Its structure indicates it may have applications in medicinal chemistry due to the presence of the bromofuran moiety, which is known for its biological activity. The compound can be sourced from synthetic pathways involving brominated furan derivatives and azetidine formation techniques.
The synthesis of 1-[(5-Bromofuran-2-yl)methyl]azetidin-3-amine typically involves several key steps:
For instance, one potential synthetic route could involve starting from 5-bromofuran-2-carboxaldehyde, followed by a reaction with an appropriate amine to form the azetidine structure through cyclization.
The molecular formula for 1-[(5-Bromofuran-2-yl)methyl]azetidin-3-amine can be expressed as . The compound features:
The three-dimensional structure can be analyzed using computational methods such as molecular modeling to predict its conformation and interaction with biological targets.
1-[(5-Bromofuran-2-yl)methyl]azetidin-3-amine may undergo various chemical reactions, including:
These reactions are crucial for modifying the compound to enhance its efficacy or selectivity in biological applications.
The mechanism of action for 1-[(5-Bromofuran-2-yl)methyl]azetidin-3-amine would depend on its target within biological systems. Potential mechanisms could include:
Experimental data would be required to elucidate these mechanisms fully, likely involving binding assays and functional studies in relevant biological systems.
Characterization techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS) would provide detailed insights into the compound's properties.
1-[(5-Bromofuran-2-yl)methyl]azetidin-3-amine has potential applications in:
Further research into this compound could lead to significant advancements in medicinal chemistry and pharmacology, particularly within areas targeting cancer or infectious diseases where brominated heterocycles have shown promise.
Azetidine, a saturated four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in modern drug design due to its unique physicochemical properties and bioisosteric utility. The significant ring strain (~25 kcal/mol) inherent to the azetidine ring enhances its reactivity and influences conformational preferences, enabling distinct binding interactions with biological targets compared to larger cyclic amines like pyrrolidine or piperidine [2]. This strain, combined with the scaffold’s high fraction of sp³-hybridized carbons (Fsp³), improves solubility and reduces metabolic susceptibility—critical factors in pharmacokinetic optimization [7]. Notably, azetidines serve as constrained analogs of γ-aminobutyric acid (GABA) or β-amino acids, facilitating their integration into peptidomimetics and prodrugs [2].
Clinically, azetidine motifs feature prominently in therapeutics across diverse indications:
Table 1: Clinically Approved Drugs Containing Azetidine Scaffolds
Drug Name | Therapeutic Area | Biological Target | Role of Azetidine |
---|---|---|---|
Cobimetinib | Oncology (melanoma) | MEK1/2 kinase | Solubility enhancement; conformational restraint |
Siponimod | Multiple sclerosis | S1P receptor modulator | Bioisostere for morpholine; metabolic stability |
Tazobactam | Anti-infective | β-Lactamase inhibitor | Ring strain enables covalent binding |
Bromofuran heterocycles exemplify strategic bioisosteres in medicinal chemistry, where the bromine atom serves dual roles: a halogen bond donor for target engagement and a synthetic handle for structural diversification. The furan ring’s electron-rich π-system facilitates interactions with aromatic residues in binding pockets (e.g., tyrosine, histidine), while its reduced lipophilicity compared to phenyl or thiophene rings improves aqueous solubility [7] [9]. Bromine substitution at the 5-position further modulates electronic properties and steric bulk, enabling precise optimization of ligand–target binding entropy [5] [9].
In bromodomain inhibitors (e.g., those targeting BRD4 or BAZ2A), bromofurans frequently replace thiazoles or isoxazoles to exploit hydrogen-bonding capabilities of the furan oxygen. This substitution maintains potency while reducing off-target effects—demonstrated in fragment-based campaigns where bromofuran-containing hits showed enhanced ligand efficiency (LE > 0.3 kcal/mol per heavy atom) [5] [9]. Additionally, the furan’s metabolic instability can be mitigated through bromination, which sterically hinders oxidative degradation pathways [7].
The molecular hybridization of 1-[(5-bromofuran-2-yl)methyl]azetidin-3-amine (C₈H₁₁BrN₂O, MW 231.09 g/mol) integrates complementary pharmacophoric elements to leverage synergistic bioactivity. The azetidine’s strained ring confers three-dimensionality and polar surface area (PSA ≈ 35 Ų), enhancing water solubility and membrane permeability. Simultaneously, the bromofuran moiety introduces halogen-bonding capability and planar rigidity, enabling simultaneous engagement with hydrophobic and polar subpockets in target proteins [2] [9].
Computational analyses predict distinct electronic and steric synergies:
Table 2: Physicochemical and Structural Properties of 1-[(5-Bromofuran-2-yl)methyl]azetidin-3-amine
Property | Value | Significance in Drug Design |
---|---|---|
Molecular Formula | C₈H₁₁BrN₂O | Halogen content enables radiolabeling/PET imaging |
Molecular Weight | 231.09 g/mol | Ideal for fragment libraries (MW < 300) |
Hydrogen Bond Donors (HBD) | 2 (NH₂ + azetidine NH) | Targets polar enzyme pockets |
Hydrogen Bond Acceptors (HBA) | 3 (N, O, furan O) | Enhances solubility and protein interaction |
Rotatable Bonds | 3 | Optimizes conformational entropy for binding |
Topological Polar Surface Area (TPSA) | 41 Ų | Predicts moderate blood-brain barrier permeability |
This hybridization strategy aligns with fragment-growing approaches in oncology and antimicrobial drug discovery, particularly for challenging targets like protein–protein interfaces or allosteric sites [5] [7] [9]. The compound’s synthetic accessibility—evidenced by commercial availability (CAS 1490683-39-0)—further supports its utility as a versatile building block [3] [6].
Table 3: Chemical Identifiers of 1-[(5-Bromofuran-2-yl)methyl]azetidin-3-amine
Identifier Type | Value |
---|---|
Systematic IUPAC Name | 1-[(5-Bromofuran-2-yl)methyl]azetidin-3-amine |
CAS Registry Number | 1490683-39-0 |
SMILES Notation | NC1CN(CC2=CC=C(Br)O2)C1 |
InChI Key | CMQVHAHGXRDGGO-UHFFFAOYSA-N |
Canonical SMILES | NC1CN(CC2=CC=C(Br)O2)C1 |
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1